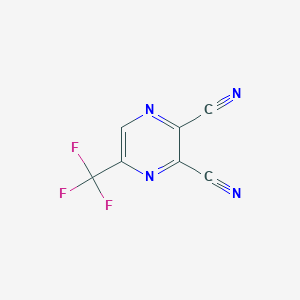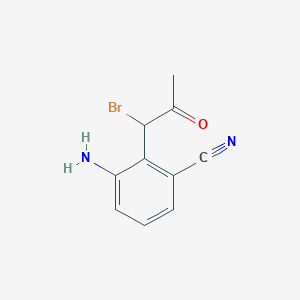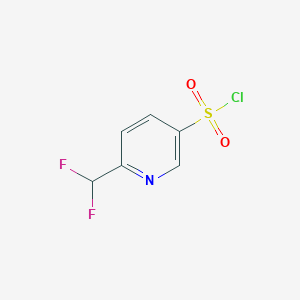
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one is an organic compound that belongs to the class of phenyl ketones. This compound is characterized by the presence of a chloromethyl group and an iodine atom attached to a phenyl ring, along with a propanone moiety. The unique combination of these functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl ketone, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process.
Análisis De Reacciones Químicas
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one can be compared with other phenyl ketones and halogenated organic compounds. Similar compounds include:
1-(2-Chlorophenyl)propan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(2-Iodophenyl)propan-1-one:
1-(2-(Bromomethyl)-5-iodophenyl)propan-1-one: Substitution of chlorine with bromine can lead to variations in reactivity and interaction with biological targets. The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClIO |
|---|---|
Peso molecular |
308.54 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-5-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
DBUJRQMVGXDMDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
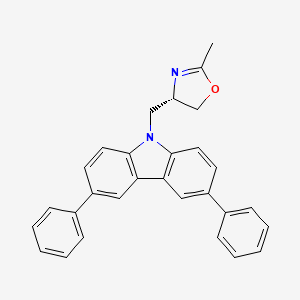
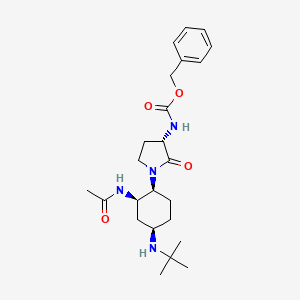


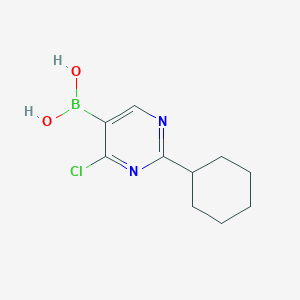
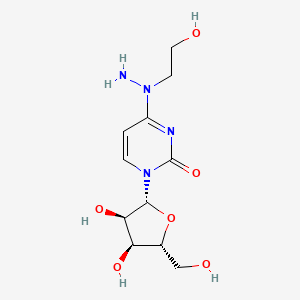
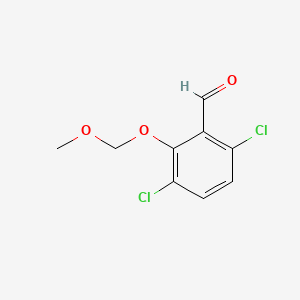
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
